3-(2-Naphthylthio)propionic acid

Vue d'ensemble

Description

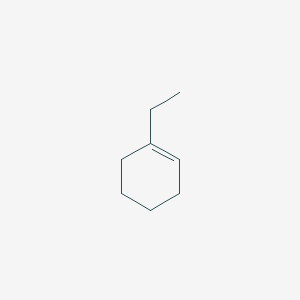

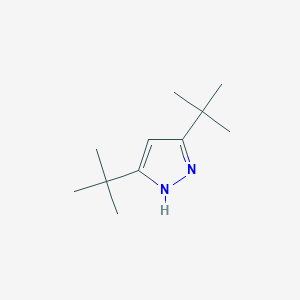

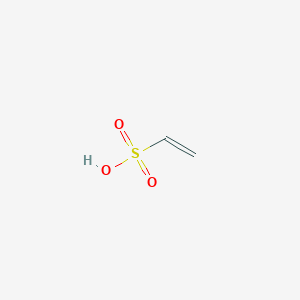

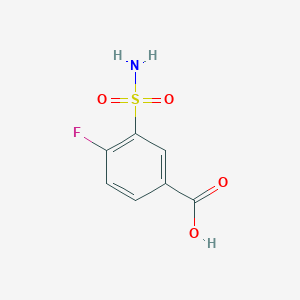

3-(2-Naphthylthio)propionic acid (NPA) is a thiol-containing compound that bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis . It has a molecular formula of C13H12O2S and a molecular weight of 232.298 .

Molecular Structure Analysis

The IUPAC Standard InChI for 3-(2-Naphthylthio)propionic acid isInChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds : A study by Nakazawa and Itabashi (1988) demonstrated the synthesis of dihydro-naphtho[2,1-b]thiopyrans and dihydro-naphtho[1,2-b]thiopyrans using 3-(2-naphthylthio)propionaldehyde. This research contributes to the field of heterocyclic chemistry and the development of novel compounds (Nakazawa & Itabashi, 1988).

Development of Thermotropic Polyesters : Kricheldorf et al. (1988) synthesized homopolyesters and copolyesters using 2-(2-Naphthylthio)terephthalic acid, demonstrating their semicrystalline nature and formation of a nematic mesophase above their melting points. This has implications for material science, particularly in the development of novel polymeric materials (Kricheldorf et al., 1988).

Determination of Absolute Configuration : Ichikawa et al. (1999) used the 1H NMR anisotropy method to determine the absolute configuration of 2-hydroxy-2-(1-naphthyl)propionic acid. This research aids in the understanding of molecular structures and stereochemistry (Ichikawa et al., 1999).

Anti-inflammatory, Analgesic, and Anti-pyretic Activities : A study by Cramer (2001) focused on 2-(6-Methoxy-2-naphthyl)propionic acid, highlighting its potential in medical applications due to its anti-inflammatory, analgesic, and anti-pyretic properties (Cramer, 2001).

Investigation of Surface Charge of Micelles : Pedro et al. (2012) used 2-Naphthol as a fluorescent probe to study the surface charge of zwitterionic sulfobetaine micelles, providing insights into micellar chemistry and surfactant behavior (Pedro et al., 2012).

Evaluation as an Alphavbeta3 Antagonist : Hutchinson et al. (2003) identified a compound related to 3-(2-Naphthylthio)propionic acid as a potent alphavbeta3 antagonist, which could have significant implications in the treatment of osteoporosis (Hutchinson et al., 2003).

Study on Gastric Mucosa Changes : Orlicz-Szczęsna and Gąbka (1990) investigated the morphological and enzymatic changes in gastric mucosa after oral administration of 2-(6-methoxy-2-naphthyl) propionic acid, a non-steroid anti-inflammatory drug. This research contributes to understanding the side-effects and action mechanisms of such drugs (Orlicz-Szczęsna & Gąbka, 1990).

Environmental Fate of Naproxen : Topp et al. (2008) studied the environmental fate of Naproxen (2‐(6‐methoxy‐2‐naphthyl) propionic acid) in agricultural soil, providing crucial information on the environmental impact and biodegradability of pharmaceutical compounds (Topp et al., 2008).

Orientations Futures

3-(2-Naphthylthio)propionic acid has garnered significant attention in scientific research due to its distinctive characteristics . It finds broad application in scientific research endeavors, encompassing investigations into protein structure and function and exploration of redox signaling pathways . Future research may continue to explore these areas and potentially uncover new applications and mechanisms of action for this compound.

Propriétés

IUPAC Name |

3-naphthalen-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJAJQNGNSZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333767 | |

| Record name | 3-(2-Naphthylthio)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Naphthylthio)propionic acid | |

CAS RN |

1141-45-3 | |

| Record name | 3-(2-Naphthylthio)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)